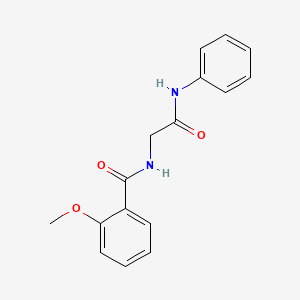

![molecular formula C19H20Cl2N2O3S B5018664 N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5018664.png)

N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP-1103 belongs to the class of sulfonylurea compounds and has been studied for its role in treating various diseases, including diabetes, inflammation, and cancer.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work by modulating various signaling pathways in cells. In diabetes, this compound stimulates insulin secretion by binding to sulfonylurea receptors on pancreatic beta cells, which leads to the opening of ATP-sensitive potassium channels and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin from the beta cells. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many inflammatory genes. In cancer, this compound induces cell death by activating the intrinsic apoptotic pathway, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different systems. In diabetes, this compound increases insulin secretion, which leads to a decrease in blood glucose levels. It also enhances glucose uptake in peripheral tissues such as muscle and adipose tissue. In inflammation, this compound reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation and tissue damage. In cancer, this compound induces cell death in cancer cells, which leads to a decrease in tumor size and progression.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and use. It also has a well-established synthesis method and is commercially available. However, this compound has some limitations, including its relatively high cost and limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. In diabetes, further studies are needed to understand the long-term effects of this compound on insulin secretion and glucose metabolism. In inflammation, more research is needed to determine the optimal dosage and duration of treatment with this compound in different inflammatory conditions. In cancer, further studies are needed to investigate the potential of this compound as a therapeutic agent in different types of cancer and to understand its mechanism of action in more detail. Overall, this compound has significant potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic potential.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its role in treating various diseases, including diabetes, inflammation, and cancer. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its relatively high cost and limited solubility in water. Future research on this compound is needed to fully explore its therapeutic potential in different diseases.

Synthesis Methods

N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorobenzylamine, followed by the reaction of the resulting product with piperidinecarboxylic acid. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its therapeutic potential in various diseases. In diabetes, this compound has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce hyperglycemia. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In cancer, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth.

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O3S/c20-16-5-7-17(8-6-16)27(25,26)23-11-9-14(10-12-23)19(24)22-13-15-3-1-2-4-18(15)21/h1-8,14H,9-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGBPIMDOCRRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)

![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)

![5-(4-chlorophenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5018618.png)

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B5018625.png)

![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)

![1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5018644.png)

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)

![N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5018679.png)